Piperovatine

Descripción general

Descripción

Piperovatine is an alkaloid first isolated from Piper ovaturn and later found in Ottonia vehlii Kth . It has a molecular formula of C17H23NO2 and a molecular weight of 273.37 . This compound is known to have a temporary depressant effect on motor and sensory nerve fibers and sensory nerve endings. It also acts as a heart poison and a spinal cord stimulant in frogs, inducing a tonic spasm similar to that induced by strychnine .

Synthesis Analysis

The synthesis of this compound-inspired analogues began with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield . Claisen–Schmidt condensation of the resulting product with a variety of acetophenones afforded the this compound analogues .

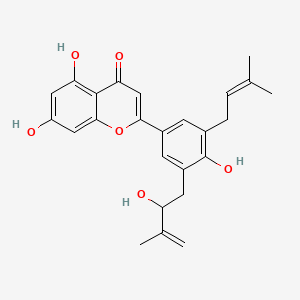

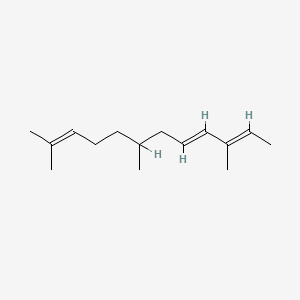

Molecular Structure Analysis

The molecular structure of this compound is characterized by two trans double bonds in the unsaturated side chain . However, detailed structural analysis using techniques such as X-ray crystallography or electron diffraction is not available in the retrieved literature.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved literature, it’s known that many synthetic transformations are centered on the alteration of oxidation states . These redox processes often pass through intermediates with short lifetimes, making their study challenging .

Physical and Chemical Properties Analysis

This compound has a melting point of 115-119 °C and a predicted boiling point of 474.8±37.0 °C . Its density is predicted to be 1.005±0.06 g/cm3 . The pKa of this compound is predicted to be 14±0.46 .

Aplicaciones Científicas De Investigación

Neuropharmacological Evaluation

Piperovatine, an isobutylamide from Piper piscatorum, has been studied for its effects on neuronal intracellular calcium concentration. In a study involving Periplaneta americana neuronal cell cultures, this compound application caused dramatic increases in intracellular calcium concentration, suggesting activation of voltage-gated sodium channels as its mode of action (McFerren et al., 2002).

Insecticidal Activity

This compound demonstrates potent insecticidal activity, as explored in studies using Xenopus oocytes expressing voltage-gated sodium channels from German cockroach. This compound induced inward currents depending on repetitive openings, shifting the half-activation voltage, and stabilizing voltage-gated sodium channels in the fast-inactivated state (Suzuki & Yamato, 2018).

Antimicrobial and Allelopathic Effects

This compound, isolated from Ottonia martiana, exhibits antimicrobial activity against bacteria and allelopathic effects on seedling growth. Bioautography detected compounds with antibacterial activity, identifying this compound as bioactive, and also demonstrated its effect on Lactuca sativa (lettuce) seedling growth without affecting seed germinability (Cunico et al., 2006).

Anti-inflammatory Properties

The hydroalcoholic extract of Piper ovatum, containing this compound, was studied for its anti-inflammatory activity. In animal models, it significantly reduced the degree of ear edema induced by croton oil, suggesting its potential in treating inflammatory diseases (Silva et al., 2008).

Antileishmanial Activity

This compound has shown efficacy against Leishmania amazonensis, a protozoan causing leishmaniasis. This study revealed significant antiprotozoal activity, with morphological changes observed in promastigotes and amastigotes, including cytoplasmic vacuolization and mitochondrial damage (Silva et al., 2009).

Larvicidal Activity Against Cattle Ticks

Research on this compound isolated from Piper corcovadensis roots demonstrated its larvicidal potential in controlling cattle ticks. It showed significant efficiency both in vitro and in an open environment, presenting a new perspective in ectoparasite control (Fernandez et al., 2018).

Anti-Tuberculosis Activity

This compound's activity against Mycobacterium tuberculosis, including multidrug-resistant strains, has been documented. It exhibited significant minimum inhibitory concentration values, indicating its potential in developing new anti-TB drugs (Fernandez et al., 2019).

Piscicidal Properties

This compound from Piper piscatorum was identified as responsible for the piscicidal properties of the plant, used traditionally for fish stupefacient and oral local anesthetic purposes (McFerren & Rodríguez, 1998).

Mecanismo De Acción

Piperovatine’s mechanism of action is not fully understood. However, it’s known to have a depressant effect on motor and sensory nerve fibers and sensory nerve endings . It also acts as a heart poison and a spinal cord stimulant in frogs .

Safety and Hazards

Piperovatine should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The Piperaceae family, which includes Piperovatine, has provided many civilizations with a source of diverse medicines and food-grade spice . With the shift in public opinion regarding the use of pesticides, there is a growing interest in finding new solutions for pest control . Piper extracts offer a unique and useful source of biopesticide material for controlling small-scale insect outbreaks . Therefore, future research could focus on the potential uses of this compound and other Piperaceae extracts in sustainable agriculture and pest control .

Propiedades

IUPAC Name |

(2E,4E)-6-(4-methoxyphenyl)-N-(2-methylpropyl)hexa-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-14(2)13-18-17(19)8-6-4-5-7-15-9-11-16(20-3)12-10-15/h4-6,8-12,14H,7,13H2,1-3H3,(H,18,19)/b5-4+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRWUVSXOBLEJV-DVBIZMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-18-0 | |

| Record name | Piperovatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

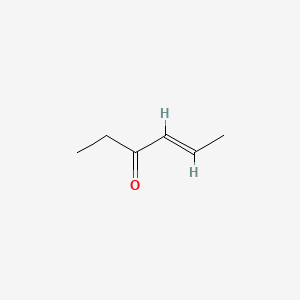

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,2R,4S)-4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1236428.png)

![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)

![4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B1236449.png)